Coronatine

Plant physiology Jasmonate signaling Phytotoxin pharmacology

Coronatine (COR, CAS 62251-96-1) is a 100-10,000× more potent jasmonate agonist than jasmonic acid, featuring a conformationally locked cyclopentanone ring that prevents epimerization to inactive forms. Its unique two-step COI1-JAZ binding mechanism provides pharmacology distinct from JA-Ile. Only intact coronatine—not coronafacic acid or MeJA—restores wild-type Pseudomonas syringae virulence. Essential for reproducible jasmonate signaling, bacterial virulence modeling, and elicitation bioprocesses.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 62251-96-1
Cat. No. B1215496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronatine
CAS62251-96-1
Synonymscoronatine
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O
InChIInChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1
InChIKeyFMGBNISRFNDECK-CZSBRECXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronatine (CAS 62251-96-1) Procurement Guide: A Jasmonate Agonist with Quantifiable Superiority Over Plant-Derived Jasmonates


Coronatine (COR, CAS 62251-96-1, molecular formula C18H25NO4) is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae, consisting of an amide linkage between the polyketide coronafacic acid (CFA) and the ethylcyclopropyl amino acid coronamic acid (CMA) [1]. It functions as a high-potency structural and functional analog of the plant hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) and other jasmonates, acting as a molecular glue that promotes COI1-JAZ co-receptor interaction to activate jasmonate signaling [2]. Unlike endogenous jasmonates, coronatine possesses a conformationally locked cyclopentanone ring stereochemistry that prevents epimerization to inactive forms, conferring sustained and potent biological activity [3].

Why Coronatine Cannot Be Substituted with Generic Jasmonates: Evidence-Based Procurement Considerations


Procurement professionals and researchers should recognize that not all jasmonate agonists are functionally interchangeable. Coronatine exhibits a unique two-step binding mechanism to the COI1-JAZ co-receptor—first binding COI1, then recruiting JAZ—that fundamentally differs from the one-step model of endogenous JA-Ile perception [1]. Furthermore, coronafacic acid alone (the polyketide moiety) shows weaker biological activity than jasmonic acid itself, while coronatine demonstrates 100- to 10,000-fold higher potency, confirming that the intact amide-linked structure is essential for maximal efficacy [2]. Additionally, methylation of the carboxyl moiety or reduction of the carbonyl group renders the molecule nearly inactive, underscoring the strict structural specificity required for biological function [3]. Therefore, substituting coronatine with methyl jasmonate, JA-Ile, coronafacic acid, or structurally simplified jasmonate analogs will not recapitulate the full spectrum or potency of coronatine's biological effects.

Coronatine (CAS 62251-96-1) Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Procurement Decisions


Potency Advantage: Coronatine vs. Jasmonic Acid Across Four Standardized Bioassays

In a direct head-to-head comparative study employing four jasmonate-responsive assay systems, coronatine demonstrated activity 100 to 10,000 times higher than jasmonic acid (JA) in terms of threshold concentration for activity. Coronatine elicited positive responses in all four assays (tuber-inducing activity with potato single-node stem segments, cell expansion-inducing activity with potato tuber cells, cell division-inhibiting activity with soybean callus, and senescence-promoting activity with oat leaves), whereas coronafacic acid—despite its closer structural similarity to JA—showed slightly weaker activity than JA in two assay systems [1]. This establishes that coronatine, not its constituent coronafacic acid moiety, is the definitive high-potency jasmonate agonist [2].

Plant physiology Jasmonate signaling Phytotoxin pharmacology

Molecular Mechanism Differentiation: Two-Step vs. One-Step COI1-JAZ Co-Receptor Binding

Isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) assays revealed distinct binding mechanisms for coronatine versus endogenous JA-Ile. JA-Ile is perceived through a one-step model where it simultaneously promotes COI1-JAZ protein-protein interaction (PPI). In contrast, coronatine follows a two-step model: it first binds to COI1 independently, then recruits JAZ to form the COI1-COR-JAZ complex [1]. This mechanistic divergence—demonstrated in vitro with purified proteins—confers a higher binding affinity and a stronger COI1-JAZ interaction promotion than JA-Ile [2]. Structural analysis shows coronatine is conformationally locked, preventing epimerization to inactive stereoisomers, whereas JA-Ile can epimerize to the inactive (-)-JA-L-Ile form under physiological pH conditions [3].

Molecular pharmacology Receptor binding kinetics Protein-protein interaction

Circadian Clock Regulation: Coronatine vs. Methyl Jasmonate and JA-Ile in Arabidopsis

A comparative study of circadian clock regulation in Arabidopsis thaliana demonstrated that coronatine exerts a broader and more potent effect on clock gene expression than plant-derived jasmonates. COR treatment dampened the amplitude and lengthened the period of all four luciferase reporter lines tested (CCA1::LUC, TOC1::LUC, GI::LUC, LHY::LUC). In contrast, methyl jasmonate (MJ) and JA-isoleucine (JA-Ile) affected only a subset of reporters, failing to alter all four clock outputs uniformly [1]. All three compounds act through the canonical JA receptor COI1, yet coronatine's effect was uniquely comprehensive across clock parameters [2].

Chronobiology Arabidopsis thaliana Circadian clock

Functional Restoration of Virulence: Coronatine Uniquely Complements COR-Defective Mutant vs. Coronafacic Acid and Methyl Jasmonate

In a genetic complementation assay using tomato seedlings, only exogenous coronatine—not coronafacic acid (CFA) nor methyl jasmonate (MeJA)—could fully restore the wild-type disease phenotype of a coronatine-defective mutant (DB29) of Pseudomonas syringae pv. tomato strain DC3000. While MeJA and CFA enhanced bacterial multiplication to some degree, only coronatine suppressed defense-related gene expression and increased reactive oxygen species accumulation associated with severe chlorosis, phenocopying wild-type DC3000 infection [1]. This demonstrates that the intact coronatine molecule possesses unique virulence-associated functions that cannot be replicated by its constituent moieties or structurally related jasmonates.

Plant pathology Bacterial virulence Pseudomonas syringae

Secondary Metabolite Elicitation: Coronatine Superior to Methyl Jasmonate for Taxane Production

In Taxus media cell suspension cultures optimized for secondary metabolite production, coronatine elicited substantially higher total taxane accumulation than methyl jasmonate. Under identical two-stage culture conditions with elicitor addition at the beginning of the production stage, MeJA treatment achieved a maximum taxane level of 21.48 mg/L at day 12, whereas coronatine treatment yielded 77.46 mg/L at day 16—a 3.6-fold increase over MeJA and a 9.5-fold increase over unelicited controls (8.14 mg/L) [1]. Notably, although both elicitors induced expression of taxane biosynthetic genes (TXS, T13OH, T2OH, T7OH, DBAT, PAM, BAPT, DBTNBT), taxane accumulation differed both qualitatively and quantitatively between treatments, suggesting distinct regulatory mechanisms [2].

Plant biotechnology Secondary metabolism Taxus cell culture

Agronomic Field Performance: Yield Increase Quantified in Two-Year Maize Field Trials

A two-year field experiment conducted in North China evaluated the effect of coronatine on maize drought resistance under rainfed and irrigated conditions. Foliar application of 1 μmol L⁻¹ coronatine at the seedling stage increased grain yield of the drought-sensitive cultivar Xianyu 335 (XY335) by 7.9% and the drought-resistant cultivar Fumin 985 (FM985) by 11.0% compared to untreated controls [1]. The yield improvement was mechanistically linked to increased root system parameters: root dry matter increased by 12.6%, projected root area by 19.0%, average root density by 51.9%, and root bleeding sap by 28.2% under drought conditions [2]. COR treatment also reduced the anthesis-silking interval, contributing to increased kernel number per ear. Lower (0.1 μmol L⁻¹) and higher (10 μmol L⁻¹) concentrations produced suboptimal responses, establishing a concentration-dependent effect with 1 μmol L⁻¹ as optimal [3].

Agronomy Crop science Drought resistance

Coronatine (CAS 62251-96-1): Validated Application Scenarios Based on Comparative Evidence


High-Potency Jasmonate Signaling Activation in Basic Plant Biology Research

For laboratories investigating jasmonate signaling pathways, COI1-JAZ co-receptor function, or jasmonate-responsive gene expression, coronatine offers 100- to 10,000-fold higher potency than jasmonic acid across multiple validated assay systems [7]. Its unique two-step receptor binding mechanism—first binding COI1, then recruiting JAZ—provides a distinct molecular pharmacology tool that differs fundamentally from endogenous JA-Ile perception [8]. Additionally, its conformationally locked cyclopentanone ring prevents epimerization to inactive forms, ensuring consistent and sustained pathway activation that cannot be achieved with epimerizable jasmonates [3]. Procurement of high-purity coronatine (≥95% HPLC, molecular formula C18H25NO4, CAS 62251-96-1) is essential for reproducible, high-sensitivity jasmonate signaling studies.

Plant-Pathogen Interaction and Virulence Mechanism Studies

Researchers modeling Pseudomonas syringae infection or investigating bacterial virulence mechanisms should prioritize coronatine over structurally related alternatives. Genetic complementation evidence demonstrates that only intact coronatine—not coronafacic acid (CFA) nor methyl jasmonate (MeJA)—fully restores wild-type disease phenotypes in coronatine-defective bacterial mutants, including suppression of host defense gene expression and induction of reactive oxygen species accumulation associated with severe chlorosis [7]. Furthermore, transcriptomic comparisons reveal that coronatine regulates only 35% of MeJA-induced genes in tomato, indicating that these compounds are not functionally interchangeable in disease contexts [8]. Procurement of coronatine is therefore mandatory for accurate recapitulation of Pseudomonas syringae virulence in host plants.

Plant Cell Culture Elicitation for High-Value Secondary Metabolite Production

Biotechnology and natural product manufacturing operations utilizing plant cell suspension cultures for taxane or related secondary metabolite production should select coronatine as the elicitor of choice. In controlled comparisons using Taxus media two-stage cell cultures, coronatine elicited 77.46 mg/L total taxanes, representing a 3.6-fold increase over methyl jasmonate (21.48 mg/L) and a 9.5-fold increase over unelicited controls (8.14 mg/L) [7]. The differential qualitative and quantitative taxane accumulation profiles between coronatine and MeJA suggest distinct regulatory mechanisms that confer a production advantage. For industrial bioprocesses targeting paclitaxel precursors or related taxanes, coronatine procurement offers a validated, scalable productivity enhancement.

Agricultural Field Research for Drought Resistance and Yield Enhancement

Agronomists and agrochemical development programs conducting field-level crop improvement research should procure coronatine for evaluation of drought resistance and yield enhancement strategies. Two-year field trials in North China have quantified that foliar application of 1 μmol L⁻¹ coronatine at the maize seedling stage increases grain yield by 7.9-11.0% under rainfed conditions, with yield improvements mechanistically linked to increased root density (+51.9%), root dry matter (+12.6%), and projected root area (+19.0%) [7]. The concentration-dependent response curve establishes 1 μmol L⁻¹ as optimal, with both lower and higher concentrations producing suboptimal effects [8]. Procurement of analytical-grade coronatine enables rigorous, reproducible field experimentation with this jasmonate analog.

Technical Documentation Hub

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